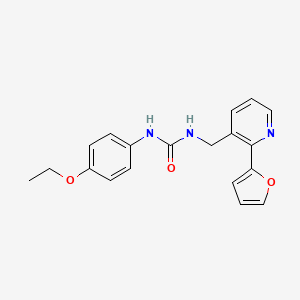
1-(4-Ethoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Novel Derivative Synthesis : Research has led to the development of new pyridine and naphthyridine derivatives, showcasing the versatility of these compounds in synthesizing novel chemical entities. The study by Abdelrazek et al. (2010) details the synthesis of compounds through dimerization reactions and coupling with arene diazonium salts, highlighting the chemical flexibility and potential for creating diverse molecular structures Abdelrazek et al., 2010.
Molecular Complexation for Nonlinear Optics : A study by Muthuraman et al. (2001) demonstrates the application of molecular complexation in designing noncentrosymmetric structures for nonlinear optics. This involves ideal orientation of chromophores linked by hydrogen bonds, showcasing the material science applications of such compounds Muthuraman et al., 2001.
Antiprotozoal Agents : Compounds similar to the one have been explored for their antiprotozoal activity. Ismail et al. (2004) synthesized a series of compounds showing strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, demonstrating the potential of these compounds in medicinal chemistry Ismail et al., 2004.
Applications in Drug Discovery and Development
- Flexible Ureido Compounds as Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized flexible ureido compounds, assessing their potential as acetylcholinesterase inhibitors. This work contributes to the understanding of how altering the chemical structure of ureido compounds can affect their biological activity and potential therapeutic applications Vidaluc et al., 1995.
Advanced Material Science
- Hydrogel Formation for Material Science : Lloyd and Steed (2011) investigated the formation of hydrogels by a urea derivative, exploring how the morphology and rheology of these gels can be tuned by the anion identity. This study highlights the application of such compounds in developing materials with specific physical properties Lloyd & Steed, 2011.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-16-9-7-15(8-10-16)22-19(23)21-13-14-5-3-11-20-18(14)17-6-4-12-25-17/h3-12H,2,13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMPIHHLSZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2885917.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2885920.png)
![ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate](/img/structure/B2885923.png)

![6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2885925.png)


![Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2885930.png)
![N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide](/img/structure/B2885933.png)
![N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2885934.png)
![N-[(4-methoxyphenyl)methyl]pyridin-4-amine](/img/structure/B2885935.png)
![2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2885936.png)
![1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885938.png)
